4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a derivative of chromen-2-one, a type of heterocyclic compound. The presence of the ethylpiperazin-1-yl group suggests potential biological activity, as piperazine derivatives are often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves the reaction of 4-ethylpiperazine with benzyl bromide, followed by hydrogenation. This reaction is usually carried out in an anhydrous solvent such as methanol, chloroform, or ether, using appropriate catalysts and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: The piperazine ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the piperazine ring.
Scientific Research Applications
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications, including:
Antibacterial Activity: The compound and its analogs have shown significant antibacterial and antifungal activity, making them potential candidates for developing new antimicrobial agents.
Neuroprotective Effects: Studies have demonstrated that chromen-2-one derivatives, including this compound, have neuroprotective properties, suggesting potential use in treating neurological disorders.
Antioxidant Properties: The compound exhibits notable free radical scavenging activity, indicating its potential application in preventing oxidative stress-related diseases.
Anti-inflammatory and Cytotoxic Agents: Related compounds have shown promising anti-inflammatory and cytotoxic activities, making them suitable for further exploration as potential drugs for cancer and inflammation treatment.
Catalysis and Synthesis: The compound and its derivatives are used in catalytic and synthetic applications, particularly in the synthesis of pyran derivatives and bis-chromen-2-ones.
Mechanism of Action
The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity . This inhibition halts the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .
Comparison with Similar Compounds
Similar Compounds
Abemaciclib: A potent inhibitor of cyclin-dependent kinases 4 and 6, used in cancer treatment.
AEE788: A 6-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, known for its anticancer and antiangiogenic activity.
4-[(4-ethylpiperazin-1-yl)methyl]benzylamine: An organic compound with potential biological activity.
Uniqueness
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-23-8-10-24(11-9-23)15-17-12-22(26)27-21-14-18(20(25)13-19(17)21)16-6-4-3-5-7-16/h3-7,12-14,25H,2,8-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFDPGVEHYOSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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